molecular formula C21H22N2O4S B15010744 ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate

ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate

Cat. No.: B15010744
M. Wt: 398.5 g/mol
InChI Key: PITIDJZLCLSERK-FSJBWODESA-N
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Description

ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE typically involves multiple steps. One common method includes the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl cyanoacetate in the presence of a base, followed by the condensation with 4-formyl-2-methoxyphenol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets. The cyano group and benzothiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{4-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)IMINO]METHYL]-2-METHOXYPHENOXY}ACETATE is unique due to its combination of functional groups and the presence of the benzothiophene ring. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-[4-[(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)iminomethyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C21H22N2O4S/c1-3-26-20(24)13-27-17-9-8-14(10-18(17)25-2)12-23-21-16(11-22)15-6-4-5-7-19(15)28-21/h8-10,12H,3-7,13H2,1-2H3/b23-12+

InChI Key

PITIDJZLCLSERK-FSJBWODESA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC

Origin of Product

United States

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